molecular formula C8H12N2O2 B14345079 4-Amino-6-tert-butyl-2H-1,3-oxazin-2-one CAS No. 93633-74-0

4-Amino-6-tert-butyl-2H-1,3-oxazin-2-one

Cat. No.: B14345079
CAS No.: 93633-74-0
M. Wt: 168.19 g/mol
InChI Key: ZWODKSZYSDIWMZ-UHFFFAOYSA-N
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Description

4-Amino-6-tert-butyl-2H-1,3-oxazin-2-one is a high-value 1,3-oxazine derivative designed for advanced research and development. This compound serves as a versatile building block in organic synthesis, particularly in the exploration of new pharmacologically active molecules. Derivatives of the 1,3-oxazine scaffold are known to exhibit a wide range of biological activities, including serving as protease inhibitors and exhibiting herbicidal properties, making this compound a candidate for medicinal chemistry and agrochemical research programs . The structure, featuring a tert-butyl group and an amino functionalization, provides distinct steric and electronic properties that can be leveraged to modulate the bioactivity and physicochemical characteristics of lead compounds. Researchers can utilize this chemical to synthesize novel heterocyclic frameworks or to introduce key structural motifs into larger molecules. As with many 1,3-oxazine derivatives, its applications are rooted in its role as a key intermediate in the synthesis of more complex, target-oriented structures . Safety Notice: This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

CAS No.

93633-74-0

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

4-amino-6-tert-butyl-1,3-oxazin-2-one

InChI

InChI=1S/C8H12N2O2/c1-8(2,3)5-4-6(9)10-7(11)12-5/h4H,1-3H3,(H2,9,10,11)

InChI Key

ZWODKSZYSDIWMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NC(=O)O1)N

Origin of Product

United States

Preparation Methods

Microbial Degradation of Isouron as a Source

One of the most documented routes to obtain 4-amino-6-tert-butyl-2H-1,3-oxazin-2-one is through the microbial degradation of isouron, a herbicide used in agricultural applications.

Soil Perfusion Technique

Research by Ozaki and colleagues demonstrated the successful isolation of this compound as a metabolite during the degradation pathway of isouron. The process involves several key steps:

  • Soil collection from upland fields
  • Implementation of soil perfusion techniques under controlled conditions
  • Monitoring of isouron degradation over approximately four weeks
  • Isolation and identification of metabolites, including this compound

During the course of isouron degradation, three new compounds were detected and identified: 1-(1-amino-4,4-dimethyl-3-oxo-1-pentenyl)-3,3-dimethylurea, 1,1-dimethyl-3-(2-pivaloylacetyl)-urea, and this compound.

Microbial Species Involvement

A significant advancement was made when researchers isolated a strain of yeast capable of degrading isouron from the soil perfusate. This strain was identified as Hansenula saturnus, providing insights into the specific microorganisms capable of facilitating this transformation.

Synthetic Approaches Based on Related Oxazine Structures

While direct synthetic methods for this compound are limited in published literature, several approaches for structurally related oxazine compounds can be adapted for its synthesis.

Cyclization of Amino Alcohols with Chloroformates

One promising approach is adapted from the synthesis of related 1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives, which involves the cyclization of amino alcohols with aryl chloroformates.

Reaction Scheme and Conditions

This synthetic pathway typically involves:

  • Reaction of an appropriate amino alcohol precursor with an aryl chloroformate
  • Formation of a carbamate intermediate
  • Intramolecular cyclization to form the oxazin-2-one ring

The key reaction conditions include:

  • Temperature range: 20-25°C
  • Reaction time: 1-6 hours for carbamate formation
  • Base catalysts: Potassium hydroxide, sodium hydroxide, or potassium carbonate
  • Solvents: Methyl tert-butyl ether, toluene, or tetrahydrofuran
Modified Approach for this compound

To adapt this method for our target compound, modifications would include:

  • Selection of an amino alcohol precursor with appropriate substitution pattern
  • Optimization of the aryl chloroformate reagent, with 4-nitrophenyl chloroformate showing promise based on related syntheses
  • Careful control of pH during the reaction (8.5-4.0)
  • Biphasic workup to isolate the product from the organic phase

Palladium-Catalyzed Cyclocarbonylation

Another potentially adaptable approach is based on palladium-catalyzed cyclocarbonylation reactions used for the synthesis of related benzoxazinone structures.

Reaction Components and Conditions

This method utilizes:

  • Appropriate aniline derivatives as starting materials
  • Acid chlorides as reactants
  • Carbon monoxide atmosphere
  • Palladium catalyst
  • Base (diisopropylethylamine)

The reaction proceeds through:

  • In situ amide formation
  • Oxidative addition to Pd(0)
  • Carbon monoxide insertion
  • Intramolecular cyclization
Adaptation for Non-Benzofused Systems

For the synthesis of this compound, this approach would require:

  • Substitution of benzene-fused precursors with appropriate non-aromatic analogs
  • Careful selection of starting materials to incorporate the tert-butyl group
  • Optimization of reaction conditions for the non-benzofused system

Oxazine Formation from Isoxazole Precursors

Given the relationship between isouron (3-(5-tert-butyl-3-isoxazolyl)-1,1-dimethylurea) and the target compound as revealed in the biodegradation studies, a synthetic approach mimicking this transformation could be developed.

Proposed Synthetic Route

This would involve:

  • Starting with 5-tert-butyl-3-isoxazole derivatives
  • Introduction of appropriate functional groups to facilitate ring transformation
  • Ring opening and reclosure to form the 1,3-oxazin-2-one structure
  • Introduction of the amino group at position 4

Data Tables of Synthetic Conditions

Table 1. Reaction Conditions for Cyclization Approach to Oxazin-2-ones

Parameter Condition Optimization Range Notes
Temperature 20-25°C 15-50°C Higher temperatures accelerate cyclization but may reduce selectivity
Reaction Time (Carbamate Formation) 2-6 hours 1-24 hours Monitored by TLC or HPLC
Reaction Time (Cyclization) 1-6 hours 1-12 hours Depends on substitution pattern
pH Range 8.5-4.0 3.0-11.0 Critical for selective product formation
Base KOH, NaOH K₂CO₃, Na₂CO₃, KHCO₃ Aqueous solutions typically used
Solvent Methyl tert-butyl ether Toluene, THF, Acetonitrile Affects solubility and reaction rate
Chloroformate Reagent 4-nitrophenyl chloroformate Various aryl chloroformates Electron-withdrawing groups enhance reactivity

Table 2. Microbial Degradation Conditions for Isouron Conversion

Parameter Condition Observations Reference
Culture Type Soil perfusion Effective for metabolite production Ozaki et al. (1984)
Incubation Time 4 weeks Complete degradation of isouron Ozaki et al. (1984)
Culture Conditions Standing/static Produces target metabolite Ozaki et al. (1984)
Culture Conditions Shaking Does not produce target metabolite Ozaki et al. (1984)
Microbial Strain Hansenula saturnus Capable of isouron degradation Ozaki et al. (1984)
Temperature Not specified Presumed ambient/room temperature Ozaki et al. (1984)
Medium Soil in liquid culture Small amount of soil in liquid medium Ozaki et al. (1984)

Proposed Mechanism of Formation from Isouron

Based on the metabolic conversion observed in microbial systems, a plausible mechanism for the formation of this compound from isouron involves:

Initial Steps

  • Hydrolysis of the urea moiety in isouron
  • Oxidative opening of the isoxazole ring
  • Intramolecular rearrangement to form the oxazine structure

Key Intermediates

During this transformation, several intermediates have been identified, including:

  • 1-(1-amino-4,4-dimethyl-3-oxo-1-pentenyl)-3,3-dimethylurea
  • 1,1-dimethyl-3-(2-pivaloylacetyl)-urea

These intermediates provide insights into the sequential steps involved in the transformation pathway, suggesting a complex rearrangement process that ultimately leads to the formation of the 1,3-oxazin-2-one ring system.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-tert-butyl-2H-1,3-oxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazinone derivatives.

    Reduction: Reduction reactions can convert the oxazinone ring to other functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazinone derivatives, while substitution reactions can produce various substituted oxazinones.

Scientific Research Applications

4-Amino-6-tert-butyl-2H-1,3-oxazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-6-tert-butyl-2H-1,3-oxazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Effects on Physicochemical Properties

For instance:

  • 6-Ethenyltetrahydro-4-isopropyl-2H-1,3-oxazin-2-one (CAS 124754-68-3, ) has a molecular weight of 169.22 g/mol and an ethenyl group, which increases reactivity but reduces stability .
  • Tetrahydro-5,5-dimethyl-2H-1,3-oxazin-2-one (CAS 54953-79-6, ) features dimethyl substituents, offering moderate steric hindrance and lower polarity than the tert-butyl analogue .
  • Coumarin-annulated ferrocenyl derivatives () integrate metal-organic frameworks, significantly altering electronic properties and biological activity .
Table 1: Key Structural and Physical Properties
Compound Name Substituents (Position 4/6) Molecular Formula Molecular Weight (g/mol) Key Properties
4-Amino-6-tert-butyl-2H-1,3-oxazin-2-one -NH₂ (4), -C(CH₃)₃ (6) C₉H₁₆N₂O₂ 184.24 High lipophilicity, potential H-bonding
6-Ethenyl-4-isopropyl-2H-1,3-oxazin-2-one -CH₂CH₂ (6), -CH(CH₃)₂ (4) C₉H₁₅NO₂ 169.22 Reactive ethenyl group, lower stability
5,5-Dimethyl-2H-1,3-oxazin-2-one -CH₃ (5,5) C₆H₁₁NO₂ 129.16 Moderate steric hindrance

Environmental and Industrial Considerations

  • Green chemistry metrics () rank synthesis pathways by energy use, waste generation, and solvent toxicity. For example, solvent-free mechanochemical thiocyanation () reduces environmental impact compared to traditional methods .
  • Thermodynamic stability : Bulky substituents like tert-butyl may increase thermal stability, as seen in heat capacity studies of tetrahydro-2H-1,3-oxazin-2-ones () .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-6-tert-butyl-2H-1,3-oxazin-2-one, and how can intermediates be optimized for yield?

  • Methodological Answer : The synthesis of oxazinone derivatives often involves cyclocondensation of amino alcohols with carbonyl compounds or ring-opening strategies. For example, tert-butyl-substituted oxazinanones (e.g., (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate) can be synthesized via enantioselective methods using chiral auxiliaries or catalysts . Key steps include protecting the amino group, optimizing reaction temperatures (80–120°C), and using boronate intermediates for regioselective substitution. Purification via flash chromatography (silica gel, ethyl acetate/hexane) is critical to isolate high-purity products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can confirm the tert-butyl group (δ ~1.3 ppm for 9H singlet) and oxazinone ring protons (δ 4.0–5.5 ppm for NH and ring protons) .
  • FT-IR : Stretching vibrations at ~1700 cm⁻¹ (C=O) and 3300–3500 cm⁻¹ (NH₂) verify functional groups.
  • HPLC-MS : High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (e.g., [M+H]⁺) and detects impurities (<2%) .

Q. How does the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The bulky tert-butyl group at position 6 sterically hinders nucleophilic attack at adjacent carbons, directing reactivity toward the oxazinone ring’s amino group. For example, in alkylation reactions, the amino group undergoes acylation or sulfonylation preferentially. Solvent polarity (e.g., DMF vs. THF) and base selection (e.g., K₂CO₃ vs. NaH) must be optimized to avoid side reactions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of this compound in catalytic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can model transition states to predict reaction pathways. For instance, the tert-butyl group’s steric effects lower the activation energy for ring-opening at the C2 position compared to C4. Solvent effects (PCM model) and frontier molecular orbital (FMO) analysis further refine predictions .

Q. What strategies resolve contradictions in spectroscopic data when characterizing degradation products of this compound?

  • Methodological Answer :

  • Comparative Analysis : Use LC-MS/MS to track fragmentation patterns and match with synthetic standards.
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels at the oxazinone ring to distinguish degradation pathways (e.g., hydrolysis vs. oxidation).
  • 2D NMR : NOESY or HSQC correlations clarify ambiguous proton assignments in complex mixtures .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated for long-term storage?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC.
  • pH Profiling : Dissolve the compound in buffers (pH 1–12) and analyze decomposition kinetics (e.g., Arrhenius plots).
  • Crystallography : X-ray diffraction identifies polymorphic changes affecting stability .

Q. What experimental designs minimize byproduct formation during the synthesis of analogs with modified amino groups?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use fractional factorial designs to test variables (e.g., equivalents of reagents, reaction time).
  • Protecting Groups : Employ Boc or Fmoc groups to shield the amino moiety during functionalization.
  • Flow Chemistry : Continuous flow systems enhance mixing and heat transfer, reducing side reactions .

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